molecular formula C7H3Cl2N B15319046 3,5-Dichloro-4-ethynylpyridine

3,5-Dichloro-4-ethynylpyridine

Cat. No.: B15319046
M. Wt: 172.01 g/mol
InChI Key: DHUUQYGFVWEAQJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethynylpyridine is a versatile halogenated and alkynylated pyridine derivative offered for research and development purposes. This compound features two chlorine atoms and an ethynyl group on the pyridine ring, making it a valuable intermediate in various synthetic pathways. The chlorine atoms act as sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the ethynyl group is amenable to click chemistry, including Huisgen cycloadditions. This unique combination allows researchers to construct complex molecular architectures, particularly in medicinal chemistry for the synthesis of potential kinase inhibitors and in materials science for the creation of novel organic frameworks. The product is strictly for research use and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

IUPAC Name

3,5-dichloro-4-ethynylpyridine

InChI

InChI=1S/C7H3Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H

InChI Key

DHUUQYGFVWEAQJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=NC=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Functionalization for 3,5 Dichloro 4 Ethynylpyridine

Strategies for Installing the Ethynyl (B1212043) Moiety

The introduction of an ethynyl group onto a pyridine (B92270) ring, particularly one bearing halo-substituents, requires robust and selective synthetic methods. Palladium-catalyzed cross-coupling reactions and Reissert-Henze type reactions represent key strategies to achieve this transformation.

Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgnobelprize.org These reactions are particularly useful for the alkynylation of aryl and heteroaryl halides.

The Sonogashira reaction is a widely used method for coupling terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, often at room temperature and in the presence of a mild base like an amine, which also can serve as the solvent. wikipedia.org The versatility of the Sonogashira coupling has led to its application in the synthesis of complex molecules, including pharmaceuticals. wikipedia.org

For the synthesis of ethynylpyridines, Sonogashira coupling offers a direct route. For instance, 3,5-dibromo-2,6-dichloropyridine (B8238365) has been successfully alkynylated using Sonogashira cross-coupling reactions, yielding a variety of mono-, di-, tri-, and tetraalkynylated pyridines. nih.gov This demonstrates the feasibility of applying this methodology to polyhalogenated pyridines. While specific data on the direct Sonogashira coupling of 3,5-dichloropyridine (B137275) at the 4-position to yield 3,5-dichloro-4-ethynylpyridine (B6159486) is not detailed in the provided results, the general applicability to similar substrates is well-established.

Recent advancements have also focused on developing copper-free Sonogashira variants to circumvent issues associated with the copper co-catalyst. libretexts.org These modified procedures often require alternative reaction conditions and catalyst systems.

Table 1: Key Features of Sonogashira Coupling

FeatureDescription
Reaction Type Cross-coupling
Reactants Terminal alkyne and aryl/vinyl halide
Catalyst System Palladium catalyst and often a copper(I) co-catalyst
Base Typically an amine (e.g., diethylamine, triethylamine)
Conditions Generally mild, can be run at room temperature

In polyhalogenated pyridines, achieving site-selective alkynylation is a significant challenge. The inherent reactivity of the different halogen positions on the pyridine ring can lead to mixtures of isomers. Conventionally, halides adjacent to the nitrogen atom in dihalogenated N-heteroarenes are more reactive in palladium-catalyzed cross-couplings. nih.gov

However, research has demonstrated that ligand choice can control the regioselectivity of these reactions. For example, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This ligand-controlled approach allows for the preferential formation of the C4-coupled product, which would be a key step in a potential synthesis of this compound from a suitable precursor like 3,4,5-trichloropyridine.

Furthermore, ligand-free conditions, often referred to as Jeffery-type conditions, have also been found to afford remarkable C4-selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridines. nih.gov While this is a different coupling reaction, it highlights that reaction conditions can be tuned to favor substitution at less conventionally reactive sites. The development of such site-selective methods is crucial for the efficient synthesis of specifically substituted pyridines like this compound.

Reissert-Henze Type Reactions for Pyridine Ethynylation

The Reissert-Henze reaction provides an alternative pathway for the functionalization of pyridines, particularly for the introduction of nucleophiles at the α-position (C2). oup.comnii.ac.jpresearchgate.net This reaction involves the activation of a pyridine N-oxide with an acylating agent, typically benzoyl chloride, to form an N-acyloxypyridinium salt (a Reissert-Henze salt). oup.comnii.ac.jp This salt is then susceptible to nucleophilic attack.

In the context of ethynylation, the Reissert-Henze reaction has been successfully employed using silver acetylides as the nucleophile. oup.comnii.ac.jpresearchgate.net A key feature of this reaction is its high regioselectivity for the 2-position of the pyridine ring. oup.comnii.ac.jpresearchgate.netresearchgate.netoup.com The reaction of an N-benzoyloxypyridinium salt with a silver acetylide yields the 2-ethynylpyridine (B158538) derivative, with no formation of the 4-ethynyl isomer being observed in several studies. oup.comnii.ac.jp

This inherent regioselectivity for the C2 position makes the direct synthesis of 4-ethynylpyridines via a standard Reissert-Henze reaction on an unsubstituted or symmetrically substituted pyridine N-oxide unlikely. For a substrate like 3,5-dichloropyridine N-oxide, this method would be expected to yield 2-ethynyl-3,5-dichloropyridine rather than the desired this compound. The oxidation of a pyridine to its N-oxide activates the ring for nucleophilic substitution, primarily at the 2- and 4-positions. researchgate.net However, the subsequent reaction with the acylating agent and nucleophile in the Reissert-Henze protocol directs the incoming group to the C2 position. oup.comnii.ac.jp

While the Reissert-Henze reaction is a powerful tool for 2-functionalization, its direct application for the synthesis of 4-ethynylpyridines is limited by its regiochemical outcome. Alternative strategies that can direct functionalization to the 4-position would be necessary to produce this compound using a pyridine N-oxide intermediate.

Table 2: Regioselectivity of Reissert-Henze Ethynylation

Pyridine N-oxide SubstrateProduct(s)Reference(s)
Pyridine N-oxide2-Phenylethynylpyridine (exclusive) oup.comnii.ac.jp
3-Substituted Pyridine N-oxidesMixture of 2- and 6-ethynylated products (2-position predominates) nii.ac.jp

Advanced Alkyne Synthesis Protocols Applicable to Halogenated Pyridines

The synthesis of alkynes, particularly terminal alkynes, is a field of ongoing research, with new protocols continually being developed. nih.govacs.org For halogenated pyridines, methods that are tolerant of the existing functional groups and offer high yields are of particular interest.

One area of advancement is the direct C-H alkynylation of heteroarenes. nih.gov For example, 3H-imidazo[4,5-b]pyridine derivatives have been directly alkynylated at the C2 position using gem-dibromoalkenes as alkyne precursors in the presence of a copper catalyst. nih.gov While this specific example does not involve a dichloropyridine, it illustrates the potential for direct C-H functionalization to install an alkyne, which could be a future direction for the synthesis of compounds like this compound, potentially starting from 3,5-dichloropyridine.

Another advanced approach involves the deoxygenative alkynylation of heterocyclic N-oxides. acs.org This method allows for the direct conversion of an N-oxide to an alkynylated heterocycle. Recent work has shown that this transformation can be achieved under ball-milling conditions, offering a more environmentally friendly approach. acs.org The reaction of quinoline (B57606) N-oxides and pyridine N-oxide with terminal alkynes under these conditions has been shown to produce C-2 alkynylated products in good yields. acs.org The applicability of this method to a substrate like 3,5-dichloro-4-iodopyridine (B1301054) N-oxide, if the regioselectivity could be controlled for C4 alkynylation, would represent a novel synthetic route.

Furthermore, the development of new catalysts and reaction conditions for traditional cross-coupling reactions continues to expand their scope. This includes the use of novel ligands and catalyst systems that can operate under milder conditions or with higher efficiency. organic-chemistry.org These ongoing advancements in alkyne synthesis and cross-coupling methodologies will undoubtedly provide new and improved pathways for the preparation of functionalized halogenated pyridines such as this compound.

Methodologies for Dichlorination of Pyridine Precursors

The synthesis of 3,5-dichlorinated pyridine scaffolds is a critical step in the production of various chemical intermediates, including the target compound this compound. The approaches to achieve this specific substitution pattern can be broadly categorized into direct, selective halogenation of pyridine C-H bonds and the manipulation of existing substituents on the ring.

Selective Halogenation Approaches for Pyridine Ring Systems

Achieving regioselective halogenation of the pyridine ring is complex because the electron-deficient nature of the ring makes it resistant to electrophilic aromatic substitution (EAS), which typically requires harsh conditions and often results in mixtures of isomers. nih.govchemrxiv.org Consequently, chemists have developed several strategies to control the position of halogenation.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions on an unsubstituted pyridine ring are generally 3-selective due to the deactivating effect of the nitrogen atom. However, these reactions often demand high temperatures and the use of strong Lewis or Brønsted acids, limiting their applicability to a narrow range of substrates. chemrxiv.org

Pyridine N-Oxide Activation: A common strategy to functionalize the 4-position of the pyridine ring involves its initial conversion to a pyridine N-oxide. This modification alters the electronic properties of the ring, making the 4-position susceptible to electrophilic attack. A sequence involving nitration at the 4-position, followed by reduction of the nitro group and subsequent Sandmeyer reaction, can introduce a halogen. Alternatively, the N-oxide can be treated with halogenating agents like phosphorus oxyhalides (P(O)Hal₃) or phosphorus trihalides (PHal₃) to directly install a halogen at the 2- or 4-position. nih.gov

Ring-Opening and Ring-Closing Strategies: An innovative approach for achieving 3-selective halogenation involves the temporary opening of the pyridine ring. chemrxiv.orgthieme-connect.com In this method, the pyridine is activated, for instance, with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and then reacted with an amine like dibenzylamine (B1670424) to form a non-aromatic, acyclic Zincke imine intermediate. This intermediate can then undergo regioselective halogenation under mild conditions using reagents such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). Subsequent ring-closure reforms the aromatic pyridine ring, now halogenated at the 3-position. thieme-connect.com This multi-step process offers high regioselectivity that is often difficult to achieve with direct halogenation methods. chemrxiv.orgthieme-connect.com

Phosphonium (B103445) Salt Displacement: A modern technique for 4-selective halogenation utilizes specially designed phosphine (B1218219) reagents. nih.govnih.gov The phosphine is installed at the 4-position of the pyridine to form a phosphonium salt. This phosphonium group then acts as an excellent leaving group and can be displaced by a halide nucleophile in what is described as a stepwise SNAr pathway. nih.gov This method is notable for its mild conditions and tolerance of a broad range of functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govnih.gov

The table below summarizes various selective halogenation methods for the pyridine ring.

Methodology Target Position(s) Key Reagents/Intermediates General Characteristics
Electrophilic Aromatic Substitution (EAS)3-positionElemental Halides, Lewis/Brønsted AcidsHarsh conditions, often leads to regioisomeric mixtures. chemrxiv.org
Pyridine N-Oxide Activation4-positionHNO₃/H₂SO₄, P(O)Hal₃, PHal₃Alters ring electronics to direct substitution. nih.gov
Zincke Imine Intermediates3-positionTf₂O, Dibenzylamine, NXSMild conditions, high regioselectivity via ring-opening/closing. chemrxiv.orgthieme-connect.com
Phosphonium Salt Displacement4-positionDesigned Phosphines, Halide NucleophilesMild conditions, broad substrate scope, SNAr mechanism. nih.govnih.gov

Interconversion Strategies for Halogen Substituents

Another powerful approach to synthesizing specifically substituted halopyridines involves the modification or replacement of existing halogen atoms on the pyridine ring. These strategies are particularly useful when a desired isomer is more easily accessed from a different, more readily available halogenated precursor.

Reductive Dehalogenation: A key method for preparing 3,5-dichloropyridine is the selective reductive dehalogenation of more highly chlorinated pyridines. For example, starting from 2,3,5,6-tetrachloropyridine (B1294921) or even pentachloropyridine, treatment with zinc metal in the presence of an acidic compound can selectively remove the chlorine atoms at the 2-, 4-, and 6-positions to yield the desired 3,5-dichloropyridine. epo.org This process is driven by the higher reactivity of the α- and γ-positions towards reduction.

Nucleophilic Aromatic Substitution (SNAr): Halogen atoms on an electron-deficient pyridine ring are susceptible to displacement by nucleophiles. This SNAr reaction can be used to interconvert halogen substituents or replace them with other functional groups. The reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I. For instance, 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be converted into their respective 4-azido derivatives by treatment with sodium azide (B81097), demonstrating the displacement of a fluorine atom at the 4-position. rsc.org While not a direct halogen-halogen exchange, this illustrates the principle that allows for such interconversions, provided a suitable nucleophilic halide source is used under appropriate conditions.

The table below details strategies for halogen interconversion on the pyridine ring.

Strategy Description Example Reaction Key Features
Reductive DehalogenationSelective removal of halogen atoms from a polyhalogenated pyridine.Pentachloropyridine → 3,5-Dichloropyridine (using Zn/acid) epo.orgTakes advantage of differential reactivity of halogen positions.
Nucleophilic Aromatic Substitution (SNAr)Displacement of one halogen atom by another nucleophilic halide.3,5-Dichloro-2,4,6-trifluoropyridine → 4-Azido-3,5-dichloro-2,6-difluoropyridine (using NaN₃) rsc.orgLeaving group ability (F > Cl). Allows for introduction of different halogens.

Reactivity and Advanced Chemical Transformations of 3,5 Dichloro 4 Ethynylpyridine

Reactions Involving the Halogen Substituents

Palladium-Catalyzed Cross-Coupling Reactions (Excluding Alkyne Formation)

The two chlorine atoms on the pyridine (B92270) ring of 3,5-dichloro-4-ethynylpyridine (B6159486) serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at these positions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net Dichloropyridines are known substrates for this reaction. Research on the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has demonstrated that selective mono-arylation occurs preferentially at the C2 position, which is most activated by the ring nitrogen. nih.govresearchgate.net

Given that the C3 and C5 positions in this compound are electronically equivalent, mono-substitution is expected to occur readily. The reaction with an arylboronic acid would yield a 3-aryl-5-chloro-4-ethynylpyridine derivative. Further reaction could lead to di-arylation under more forcing conditions.

Table 2: Exemplary Suzuki-Miyaura Coupling of a Dichloropyridine Derivative

Arylboronic AcidProductCatalystBaseSolventYield (%)
Phenylboronic acid3,5-dichloro-2-phenylpyridinePd(OAc)₂Na₂CO₃H₂O/DMF95
4-Methylphenylboronic acid3,5-dichloro-2-(p-tolyl)pyridinePd(OAc)₂Na₂CO₃H₂O/DMF92
4-Methoxyphenylboronic acid3,5-dichloro-2-(4-methoxyphenyl)pyridinePd(OAc)₂Na₂CO₃H₂O/DMF94
Data derived from the reaction of 2,3,5-trichloropyridine, demonstrating the feasibility and high yields of selective arylation on a dichloropyridine core. nih.gov

Beyond the Suzuki-Miyaura reaction, the chloro-substituents of this compound can participate in other key palladium-catalyzed cross-coupling reactions.

Stille Coupling : This reaction couples the substrate with an organostannane reagent (R-SnR'₃). nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an arylstannane would produce the corresponding arylated pyridine.

Negishi Coupling : In a Negishi coupling, an organozinc reagent (R-ZnX) is used as the coupling partner. wikipedia.orgsigmaaldrich.com These reactions are often very efficient and can proceed under mild conditions. This method could be employed to introduce alkyl, aryl, or vinyl groups at the C3 and/or C5 positions.

Heck Reaction : The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a vinyl-substituted pyridine at one of the chlorine-bearing carbons.

The regioselectivity of cross-coupling reactions on polyhalogenated pyridines is a critical aspect for synthetic planning. Several factors influence which halogen atom undergoes oxidative addition to the palladium catalyst first.

In dihalopyridines, the reactivity of the C-X bond is influenced by the position relative to the nitrogen atom. Halogens at the C2 and C6 positions (α-positions) are generally more reactive than those at the C3 and C5 positions (β-positions), and C4 (γ-position). This is attributed to the electron-withdrawing inductive effect of the nitrogen atom, which makes the α-carbons more electrophilic. nih.gov

For 3,5-dichloropyridine (B137275) derivatives, the two chlorine atoms are in electronically equivalent β-positions. In the absence of other directing groups, mono-functionalization is expected to occur statistically at either the C3 or C5 position. However, the nature of the palladium catalyst, particularly the ligands, can exert significant control over regioselectivity in some dihaloheterocyclic systems. nih.govfigshare.comrsc.orgacs.org For instance, in 3,5-dichloropyridazines, the choice of phosphine (B1218219) ligand can direct the coupling to either the C3 or C5 position with high selectivity. nih.govfigshare.comrsc.org While the ethynyl (B1212043) group at the C4 position in this compound is electronically symmetric with respect to the two chlorine atoms, its steric bulk could potentially influence the accessibility of the adjacent C3 and C5 positions to the bulky palladium catalyst, although this effect is generally minor for β-positions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer intermediate is a key factor in determining the feasibility and rate of the reaction. For dichlorinated pyridines, the substitution pattern is crucial for reactivity.

While specific experimental data on the SNAr reactions of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous dichlorinated heterocyclic systems, such as dichloropyrimidines and dichloropyrazines. In these systems, the regioselectivity of nucleophilic attack is governed by the electronic and steric environment of the chlorine atoms. For unsymmetrically substituted dichloropyrazines, for instance, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the same position favors substitution at the 3-position.

In the case of this compound, the two chlorine atoms are in chemically equivalent environments. Therefore, monosubstitution with a nucleophile is expected to yield a single product, 3-chloro-5-substituted-4-ethynylpyridine. The reaction conditions would typically involve a suitable nucleophile, a base, and an appropriate solvent, with heating often being necessary to drive the reaction to completion. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions.

NucleophileExpected Product
Primary/Secondary Amine (R₂NH)3-Chloro-5-(dialkylamino)-4-ethynylpyridine
Alkoxide (RO⁻)3-Chloro-5-alkoxy-4-ethynylpyridine
Thiolate (RS⁻)3-Chloro-5-(alkylthio)-4-ethynylpyridine

This table presents the expected products from the monosubstitution of this compound with various nucleophiles based on established principles of SNAr reactions.

Dual Functionalization Strategies Exploiting Both Halogen and Ethynyl Groups

The presence of both chloro and ethynyl functionalities in this compound opens up avenues for sequential, one-pot, or orthogonal functionalization, allowing for the synthesis of complex, polysubstituted pyridine derivatives. A common and powerful strategy involves an initial SNAr reaction to introduce a desired substituent at the C3 or C5 position, followed by a transition-metal-catalyzed cross-coupling reaction at the ethynyl group.

A prime example of such a dual functionalization strategy would be an initial nucleophilic aromatic substitution followed by a Sonogashira coupling. The Sonogashira coupling is a widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

For instance, this compound could first undergo a selective monosubstitution with an amine to yield a 3-amino-5-chloro-4-ethynylpyridine derivative. The remaining chloro group could potentially be substituted in a second SNAr reaction, possibly under harsher conditions or with a different nucleophile. Subsequently, the ethynyl group can be subjected to a Sonogashira coupling with an aryl halide to introduce an aryl substituent at the terminus of the alkyne. This sequential approach allows for the controlled and stepwise introduction of three different substituents onto the pyridine core.

A hypothetical reaction sequence is outlined below:

SNAr Reaction: this compound is treated with a primary amine (e.g., aniline) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF at an elevated temperature. This would be expected to yield 3-chloro-5-(phenylamino)-4-ethynylpyridine.

Sonogashira Coupling: The product from the first step is then reacted with an aryl iodide (e.g., iodobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). This would result in the formation of 3-chloro-5-(phenylamino)-4-(phenylethynyl)pyridine.

StepReaction TypeReactantsExpected Product
1Nucleophilic Aromatic SubstitutionThis compound, Aniline, K₂CO₃, DMF3-Chloro-5-(phenylamino)-4-ethynylpyridine
2Sonogashira Coupling3-Chloro-5-(phenylamino)-4-ethynylpyridine, Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N3-Chloro-5-(phenylamino)-4-(phenylethynyl)pyridine

This table outlines a hypothetical two-step synthesis demonstrating a dual functionalization strategy for this compound.

The order of these reactions can also be reversed, with the Sonogashira coupling being performed first, followed by the SNAr reaction. The choice of the reaction sequence would depend on the compatibility of the functional groups on the coupling partners with the reaction conditions of the subsequent step. The orthogonality of these reactions provides a high degree of flexibility in the design of synthetic routes to novel pyridine-based compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,5 Dichloro 4 Ethynylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3,5-dichloro-4-ethynylpyridine (B6159486), ¹H and ¹³C NMR would be instrumental.

In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the two distinct protons on the pyridine (B92270) ring and the acetylenic proton. The chemical shifts of the ring protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the ethynyl (B1212043) group. The acetylenic proton would likely appear as a singlet in a characteristic region of the spectrum.

The ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethynyl group. The chemical shifts of the carbon atoms directly bonded to the chlorine atoms would be significantly shifted downfield. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Interactive Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H (ring)Data not availablesNot applicable
H (alkyne)Data not availablesNot applicable
C (ring, C-Cl)Data not availablesNot applicable
C (ring, C-ethynyl)Data not availablesNot applicable
C (ring, C-H)Data not availabledData not available
C (alkyne, C-H)Data not availabledData not available
C (alkyne, C-pyridine)Data not availablesNot applicable
Note: This table is predictive as no experimental data has been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and to gain insight into the fragmentation pattern of this compound. The molecular ion peak in the mass spectrum would be expected to correspond to the exact mass of the molecule. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be anticipated for the molecular ion and any chlorine-containing fragments, providing a clear signature for the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, including both IR and Raman techniques, would provide valuable information about the functional groups present in this compound. Key vibrational modes would include:

C≡C stretch: A sharp, weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ in the IR spectrum, characteristic of a terminal alkyne.

≡C-H stretch: A sharp band of medium to strong intensity would be anticipated around 3300 cm⁻¹ in the IR spectrum.

C-Cl stretches: Strong absorptions in the fingerprint region (typically below 800 cm⁻¹) would indicate the presence of the carbon-chlorine bonds.

Pyridine ring vibrations: A series of characteristic bands for the substituted pyridine ring would be observed in the fingerprint region.

Raman spectroscopy would be a complementary technique, particularly for the C≡C stretching vibration, which often gives a strong Raman signal.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The spectrum would likely show absorptions corresponding to π→π* transitions of the pyridine ring and the ethynyl group. The presence of the chlorine substituents and the ethynyl group would be expected to influence the position and intensity of these absorption bands compared to unsubstituted pyridine.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry, would be employed to study the redox properties of this compound. This technique would reveal the potentials at which the molecule can be oxidized or reduced. The presence of the electron-withdrawing chlorine atoms would likely make the reduction of the pyridine ring more favorable compared to the parent 4-ethynylpyridine (B1298661).

Computational and Theoretical Investigations of 3,5 Dichloro 4 Ethynylpyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like 3,5-dichloro-4-ethynylpyridine (B6159486). By calculating the electron density, DFT methods can elucidate the distribution of electrons within the molecule, which in turn governs its structure and reactivity.

Substituents on the pyridine (B92270) ring, such as the chloro and ethynyl (B1212043) groups in the target molecule, have a significant impact on its electronic properties. The chlorine atoms, being electronegative, are expected to withdraw electron density from the pyridine ring, a phenomenon that can be quantified through DFT calculations. The ethynyl group, on the other hand, can act as either an electron-donating or -withdrawing group depending on the electronic demands of the system.

In related studies on substituted pyridines, DFT calculations have been successfully employed to analyze the effects of various functional groups on the electronic structure. For instance, studies on other halogenated pyridines have shown how the position and nature of the halogen substituent can alter the electron distribution and molecular electrostatic potential. Similarly, investigations into ethynyl-substituted aromatics provide a basis for understanding the electronic contribution of the C≡CH group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is anticipated to be located primarily on the ethynyl group and the pyridine ring, while the LUMO is expected to be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atoms. The precise energies and distributions can be calculated using DFT methods. A smaller HOMO-LUMO gap would suggest higher reactivity.

OrbitalExpected LocalizationSignificance
HOMO Pyridine ring, Ethynyl groupNucleophilicity, Electron-donating capacity
LUMO Pyridine ringElectrophilicity, Electron-accepting capacity
HOMO-LUMO Gap Energy difference between HOMO and LUMOChemical reactivity, Kinetic stability

This table presents expected localizations based on the general electronic effects of the substituents.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely routes and characterize the transition states, which are the high-energy intermediates that connect reactants and products.

For example, in reactions such as Sonogashira coupling, a common reaction for ethynyl-substituted aromatics, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps. These calculations would provide the activation energies for each step, helping to understand the reaction mechanism and predict the feasibility of the reaction under different conditions. The geometry and energetic properties of the transition states can be precisely calculated, offering a detailed picture of the bond-making and bond-breaking processes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide valuable information about its conformational preferences and intermolecular interactions. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and the study of how the molecule interacts with its environment, such as solvent molecules or other reactants.

For this compound, MD simulations could be used to study the rotational barrier of the ethynyl group and the vibrational modes of the molecule. More importantly, these simulations can shed light on how the molecule interacts with other species through non-covalent interactions like halogen bonding (involving the chlorine atoms) and π-π stacking (involving the pyridine ring). Understanding these interactions is crucial for predicting its behavior in condensed phases and its potential use in materials science.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, key spectroscopic signatures that can be predicted include its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, which are governed by electronic transitions between molecular orbitals. The calculated absorption maxima (λmax) can be compared with experimentally measured spectra to validate the computational model. Similarly, the vibrational frequencies from DFT calculations can be correlated with the peaks in an experimental IR spectrum. The chemical shifts in NMR spectra (¹H and ¹³C) can also be calculated and compared to experimental data, providing a detailed check on the predicted electronic structure. While experimental data for this compound is not widely available in the public domain, computational predictions for the related compounds 3,5-dichloropyridine (B137275) sigmaaldrich.comchemicalbook.com and 4-ethynylpyridine (B1298661) nih.govchemicalbook.combldpharm.com provide a strong basis for estimating its spectroscopic properties.

Spectroscopic TechniquePredicted PropertyRelevant Structural Information
Infrared (IR) Vibrational frequenciesPresence of C-Cl, C≡C, and pyridine ring stretching and bending modes
¹H NMR Chemical shiftsElectronic environment of the pyridine and ethynyl protons
¹³C NMR Chemical shiftsElectronic environment of the carbon atoms in the pyridine ring and ethynyl group
UV-Visible Absorption maxima (λmax)Electronic transitions, HOMO-LUMO gap

This table outlines the types of information that can be obtained from predicted spectra.

Applications of 3,5 Dichloro 4 Ethynylpyridine As a Key Building Block in Complex Chemical Systems

Role in the Synthesis of Functional Pyridine (B92270) Derivatives

The presence of both chloro and ethynyl (B1212043) substituents on the pyridine core of 3,5-dichloro-4-ethynylpyridine (B6159486) allows for a variety of chemical transformations to generate a diverse range of functionalized pyridine derivatives. The terminal alkyne group is particularly amenable to carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction enables the coupling of the terminal alkyne with a wide array of aryl and vinyl halides. wikipedia.orgorganic-chemistry.org

The general Sonogashira coupling reaction involves a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This methodology allows for the introduction of various aromatic and heteroaromatic moieties onto the pyridine scaffold at the 4-position, leading to the formation of extended π-conjugated systems. The reaction can be carried out under mild conditions, which is advantageous for the synthesis of complex molecules with sensitive functional groups. wikipedia.org

While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in readily available literature, the well-established reactivity of terminal alkynes in this reaction provides a strong basis for its application. The chloro-substituents at the 3 and 5-positions can also undergo further functionalization, such as nucleophilic aromatic substitution or other cross-coupling reactions, offering a sequential pathway to highly substituted and functionalized pyridine cores. The regioselectivity of these subsequent reactions can often be controlled by the reaction conditions and the nature of the coupling partners. rsc.org This multi-faceted reactivity makes this compound a powerful synthon for creating libraries of pyridine derivatives with tailored electronic and steric properties for various applications in medicinal chemistry and materials science. acs.org

Beyond Sonogashira coupling, the ethynyl group can participate in various cycloaddition reactions, further expanding the accessible range of functional pyridine derivatives. These reactions, which can be thermally or photochemically induced, allow for the construction of fused ring systems and other complex heterocyclic structures.

Utilization in the Construction of Ligands for Transition Metal Complexes

The pyridine nitrogen and the potential for introducing further coordinating atoms make derivatives of this compound attractive candidates for the construction of ligands for transition metal complexes. The ability to form stable complexes with a variety of metals opens up applications in catalysis, sensing, and materials science.

A particularly powerful strategy for designing ligands from this compound involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide (B81097). The resulting pyridine-triazole scaffold is a versatile chelating unit for a variety of transition metals.

The triazole ring itself can act as a coordinating moiety, in addition to the pyridine nitrogen, creating bidentate or even polydentate ligands. The specific coordination mode can be influenced by the nature of the substituent introduced via the azide and the choice of the metal center. This modular approach allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the geometry and reactivity of the resulting metal complex.

For instance, the reaction of this compound with an appropriate azide can yield a ligand that, upon coordination to a metal such as copper, nickel, or palladium, can be utilized in various catalytic applications. The robustness of the triazole ring and the straightforward nature of the click reaction make this a highly attractive route for generating libraries of ligands for high-throughput screening of catalytic activity.

Precursor in the Synthesis of Advanced Materials and Supramolecular Assemblies

The rigid, linear geometry of the ethynyl group, combined with the functionality of the dichloropyridine core, makes this compound an excellent precursor for the construction of advanced materials and complex supramolecular assemblies.

The ability of this compound to undergo iterative cross-coupling reactions, such as the Sonogashira coupling, makes it a valuable building block for the synthesis of conjugated oligomers and polymers. These materials, often referred to as molecular wires or rods, possess extended π-systems that can facilitate charge transport, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By repeatedly coupling this compound with suitable di-functionalized aromatic or heteroaromatic monomers, it is possible to construct well-defined, high molecular weight polymers with tunable electronic and optical properties. nih.govuri.eduresearchgate.netresearchgate.net The presence of the nitrogen atom in the pyridine ring can influence the electronic properties of the resulting polymer, often leading to n-type or ambipolar charge transport characteristics. The chlorine atoms can also be used as handles for post-polymerization modification, allowing for further tuning of the material's properties.

The general synthetic strategy for these polymers often involves a step-growth polymerization mechanism, where the careful control of stoichiometry and reaction conditions is crucial for achieving high molecular weights and desirable material properties.

The pyridyl nitrogen of derivatives of this compound provides a key coordination site for transition metals, enabling its use in coordination-driven self-assembly. This powerful strategy allows for the spontaneous formation of discrete, well-defined supramolecular architectures from molecular building blocks.

For example, a bis(4-pyridyl)acetylene ligand bearing 3,5-dichloro substituents on one of the pyridyl rings has been used in the self-assembly of supramolecular squares with a 90° Pt(II) acceptor. While in this specific reported case, a statistical mixture of products was observed, it highlights the potential for using the steric and electronic influence of the chloro-substituents to direct the self-assembly process towards specific, desired structures. By carefully designing the geometry and coordination preferences of the ligands and metal corners, it is possible to construct a variety of complex two- and three-dimensional structures, such as polygons and polyhedra. These assemblies have potential applications in areas such as molecular recognition, encapsulation, and catalysis.

A significant application of derivatives of this compound is in the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). These molecules are of great interest due to their unique optoelectronic properties and potential applications in organic electronics.

In a notable example, 3,5-dichloro-4-((3-chloropyridin-4-yl)ethynyl)pyridine was used as a key substrate in the synthesis of azapentabenzocorannulenes. nih.gov These complex, bowl-shaped N-PAHs feature nitrogen atoms at both the rim and the core of the polycyclic structure. The synthesis involves a cascade of reactions that ultimately lead to the formation of the curved carbon framework. The resulting azapentabenzocorannulene was found to have a bowl depth of between 1.392 Å and 1.834 Å and exhibited a concave-to-convex π-stacking arrangement in the solid state. nih.gov This work demonstrates the utility of this compound derivatives as precursors to structurally complex and functionally interesting N-doped nanocarbon materials.

Intermediate in the Synthesis of Complex Molecular Architectures and Scaffolds

The synthetic value of this compound is derived from the orthogonal reactivity of its functional groups. The chlorine atoms at the 3- and 5-positions and the ethynyl group at the 4-position of the pyridine ring can serve as handles for introducing diverse molecular fragments. This allows for a modular and controlled approach to building complex chemical systems.

Reactivity of the Dichloropyridine Core: The two chlorine atoms on the pyridine ring are prime sites for palladium-catalyzed cross-coupling reactions. ucla.edu Halogenated pyridines are known to readily participate in reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids. nih.govresearchgate.netrsc.org The presence of two chloro-substituents offers the potential for sequential or double coupling, enabling the introduction of two different substituents. nih.govmdpi.com

Research on dihalopyridines has shown that the relative reactivity of the halogen atoms can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for site-selective functionalization. nih.govrsc.org Although the C-Cl bond is generally less reactive than C-Br or C-I bonds, advancements in catalyst systems, particularly those using bulky phosphine (B1218219) ligands or N-heterocyclic carbenes, have made the coupling of aryl chlorides highly efficient. nih.govresearchgate.net This allows the chlorine atoms on this compound to act as robust anchor points for constructing biaryl or more extended conjugated systems.

Reactivity of the Ethynyl Group: The terminal alkyne at the C4 position is a highly versatile functional group, most notably for its participation in the Sonogashira cross-coupling reaction. wikipedia.org This palladium- and copper-co-catalyzed reaction is one of the most effective methods for forming C(sp)-C(sp²) bonds, linking the ethynylpyridine core to a wide array of aryl or vinyl halides. wikipedia.orgresearchgate.net The Sonogashira reaction is known for its mild conditions and high functional group tolerance, making it a cornerstone in the synthesis of pharmaceuticals, organic materials, and complex natural products. nih.govnih.gov

Potential as a Trifunctional Building Block: The combination of these reactive sites makes this compound a trifunctional linchpin. A synthetic strategy could involve first reacting the more labile functional group, followed by the others in a stepwise manner. For instance, a Sonogashira coupling could be performed on the ethynyl group, followed by a selective Suzuki coupling at one of the chloro positions, and finally, a different coupling or substitution reaction at the remaining chloro site. This controlled, stepwise functionalization would allow for the precise assembly of complex, non-symmetrical molecules that would be difficult to access through other means.

The following table conceptually outlines the synthetic potential of this compound as an intermediate.

Reactive SitePositionType of Coupling ReactionPotential Coupling PartnerResulting Structural Motif
EthynylC4Sonogashira CouplingAryl/Vinyl HalideAryl/Vinyl-alkynylpyridine
ChloroC3Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidAryl/Vinyl-substituted pyridine
ChloroC5Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidAryl/Vinyl-substituted pyridine
ChloroC3/C5Buchwald-Hartwig AminationAmineAmino-substituted pyridine
ChloroC3/C5Stille CouplingOrganostannaneAryl/Vinyl-substituted pyridine

This theoretical versatility underscores the potential of this compound as a valuable, if currently underutilized, building block in the synthetic chemist's toolbox for creating novel and complex molecular frameworks.

Derivatives, Analogues, and Structure Reactivity Relationships of Dichloro Ethynylpyridines

Systematic Variation of Halogen Substitution Patterns

The nature and position of halogen substituents on the pyridine (B92270) ring play a critical role in modulating the molecule's reactivity. The electron-withdrawing nature of halogens makes the pyridine ring more susceptible to nucleophilic attack. For instance, the synthesis of 4-azido-3,5-dichloro-2,6-difluoro-pyridine from 3,5-dichloro-2,4,6-trifluoro-pyridine highlights the reactivity of halogenated pyridines towards nucleophiles like sodium azide (B81097). rsc.org This reaction demonstrates a preference for substitution at the 4-position, which is activated by the flanking fluorine and chlorine atoms.

The preparation of various halogenated pyridines, such as 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) and 4-azido-3-chloro-2,5,6-trifluoropyridine, further illustrates the ability to systematically vary the halogen pattern. rsc.org These azido-substituted pyridines are valuable intermediates, as the azido (B1232118) group can be further transformed into other functionalities, providing a pathway to a diverse range of polyhalogenated pyridine derivatives.

The following table summarizes some examples of systematically varied halogenated pyridines and their precursors:

PrecursorReagentProduct
PentafluoropyridineSodium Azide4-Azido-2,3,5,6-tetrafluoropyridine
3-Chloro-2,4,5,6-tetrafluoropyridine (B156645)Sodium Azide4-Azido-3-chloro-2,5,6-trifluoropyridine
3,5-Dichloro-2,4,6-trifluoropyridine (B155018)Sodium Azide4-Azido-3,5-dichloro-2,6-difluoropyridine

This table showcases the synthesis of various azido-polyhalogenated pyridines, demonstrating the systematic variation of halogen substituents.

Modifications of the Ethynyl (B1212043) Moiety (e.g., Internal Alkynes, Silylated Alkynes)

The terminal alkyne of an ethynylpyridine is a versatile functional group that can undergo a wide array of chemical transformations. A common modification is the conversion to an internal alkyne through cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. youtube.com For a compound like 3,5-dichloro-4-ethynylpyridine (B6159486), this reaction would allow for the introduction of various substituents at the terminus of the ethynyl group, leading to a diverse library of internal alkynes.

Another important modification is the use of silylated alkynes. Protecting the terminal alkyne with a bulky silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group, can be advantageous in several synthetic contexts. For example, silyl groups can prevent unwanted side reactions of the terminal alkyne, such as homo-coupling. They can also be used to control regioselectivity in certain reactions. The silyl group can be readily removed under mild conditions to regenerate the terminal alkyne for subsequent transformations. The generation of pyridyne intermediates from pyridylsilyltriflate precursors, for instance, showcases the utility of silylated alkynes in accessing highly reactive species. nih.gov

The following table provides examples of potential modifications to the ethynyl moiety of a dichloropyridine:

Starting MaterialReaction TypePotential ProductSignificance
This compoundSonogashira Coupling3,5-Dichloro-4-(phenylethynyl)pyridineIntroduction of aryl substituents, creation of internal alkynes.
3,5-Dichloro-4-((trimethylsilyl)ethynyl)pyridineDeprotectionThis compoundRegeneration of the terminal alkyne for further reactions.
This compoundCycloadditionSubstituted triazolyl-dichloropyridineFormation of heterocyclic rings.

This interactive table illustrates key modifications of the ethynyl group on a dichloropyridine core and their synthetic implications.

Exploration of Different Pyridine Isomers with Ethynyl and Halogen Functionalities

The relative positions of the ethynyl and halogen substituents on the pyridine ring have a significant impact on the molecule's properties and reactivity. Exploring different isomers is crucial for understanding these structure-property relationships. For example, while this compound is a key compound, isomers such as 2,6-dichloro-4-ethynylpyridine (B12973348) or 3,5-dichloro-2-ethynylpyridine (B6236690) would exhibit distinct chemical behaviors. bldpharm.comuni.lu

The synthesis of these different isomers often requires distinct synthetic routes. For instance, the starting material for this compound could be 3,5-dichloro-4-iodopyridine (B1301054), which can undergo a Sonogashira coupling with a protected acetylene (B1199291) equivalent followed by deprotection. sigmaaldrich.com The synthesis of a 2-ethynylpyridine (B158538) isomer, on the other hand, might start from a 2-halopyridine. sigmaaldrich.com

The electronic environment of the nitrogen atom and the carbon atoms of the pyridine ring are significantly altered between these isomers. This, in turn, affects their reactivity in reactions such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and reactions involving the pyridine nitrogen itself.

The table below compares key structural features of different dichloro-ethynylpyridine isomers:

IsomerPosition of Ethynyl GroupPosition of Chloro GroupsExpected Impact on Reactivity
This compound43, 5Symmetrical substitution pattern may influence regioselectivity in reactions at the 2 and 6 positions.
2,6-Dichloro-4-ethynylpyridine42, 6Increased steric hindrance around the nitrogen atom and the 3 and 5 positions.
3,5-Dichloro-2-ethynylpyridine23, 5Asymmetrical structure, potentially leading to more complex regiochemical outcomes in substitution reactions.

This table provides a comparative overview of different dichloro-ethynylpyridine isomers and the potential influence of their structures on chemical reactivity.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of dichloro-ethynylpyridines are governed by the interplay of the electronic and steric effects of the chloro and ethynyl substituents. The two chlorine atoms at the 3 and 5 positions act as strong electron-withdrawing groups, significantly decreasing the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution. researchgate.net

The ethynyl group at the 4-position is also generally considered to be electron-withdrawing, further contributing to the electron-deficient nature of the pyridine ring. The combined effect of these substituents influences the basicity of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine.

In reactions such as cross-coupling, these substituent effects play a crucial role in determining the outcome. For example, in a molecule with multiple halogen atoms, the relative reactivity of each halogen towards oxidative addition in a palladium-catalyzed cycle can be influenced by the electronic environment created by the other substituents.

The following table summarizes the expected influence of substituents on the reactivity of this compound:

SubstituentPositionElectronic EffectImpact on Reactivity
Chloro3, 5Electron-withdrawing (inductive and resonance)Deactivates the ring towards electrophilic attack; Activates the ring towards nucleophilic attack.
Ethynyl4Electron-withdrawing (inductive)Further deactivates the ring; Provides a site for cross-coupling and other alkyne reactions.

This table details the electronic effects of the chloro and ethynyl substituents and their consequent impact on the reactivity of the pyridine ring.

Regioselectivity and Chemoselectivity Studies in Polyfunctionalized Pyridines

In polyfunctionalized pyridines like this compound, the presence of multiple reactive sites raises important questions of regioselectivity and chemoselectivity. For instance, in a cross-coupling reaction, will the reaction occur at one of the C-Cl bonds or at the C-H bond of the terminal alkyne? Similarly, in the presence of a suitable nucleophile, will substitution occur at the 2- or 6-position, or will the nucleophile add to the ethynyl group?

Studies on related systems provide valuable insights. For example, chromium(II)-catalyzed cross-coupling reactions of dichloropyridines with Grignard reagents have been shown to proceed with high chemoselectivity, tolerating functional groups like esters. nih.gov This suggests that selective functionalization of the C-Cl bonds in the presence of the ethynyl group is feasible.

The concept of pyridyne chemistry also offers a powerful strategy for the regioselective difunctionalization of pyridines. rsc.orgnih.gov By generating a pyridyne intermediate from a suitably substituted dichloropyridine, it is possible to introduce two different functional groups in a controlled manner. The regioselectivity of nucleophilic addition to the pyridyne is often governed by the electronic and steric nature of the substituents already present on the ring. nih.gov

The following table outlines potential regioselective and chemoselective reactions for a dichlorinated ethynylpyridine:

Reaction TypePotential Reactive SitesFactors Influencing Selectivity
Nucleophilic Aromatic SubstitutionC2, C6 positionsElectronic activation by chloro groups, steric hindrance.
Sonogashira Cross-CouplingC-Cl bonds, C-H of alkyneCatalyst and ligand choice, reaction conditions.
Addition to AlkyneEthynyl groupNature of the nucleophile, presence of activating catalysts.

This interactive table highlights the challenges and opportunities in achieving regioselectivity and chemoselectivity in the reactions of polyfunctionalized pyridines.

Future Research Directions and Unexplored Reactivity of 3,5 Dichloro 4 Ethynylpyridine

Development of Novel Catalytic Transformations

The reactivity of the ethynyl (B1212043) and dichloro-substituted pyridine (B92270) core of 3,5-dichloro-4-ethynylpyridine (B6159486) opens avenues for a wide array of catalytic transformations. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack. acs.org

Future research could focus on transition-metal-catalyzed reactions. For instance, palladium- and copper-catalyzed Sonogashira coupling reactions are anticipated to be highly efficient for further functionalization of the ethynyl group. acs.org Moreover, the development of dual catalytic systems could enable novel three-component coupling reactions, producing complex molecular architectures in a single step. beilstein-journals.org The chlorine atoms at the 3 and 5 positions are ripe for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of various aryl and alkyl groups. researchgate.netresearchgate.net The regioselectivity of these reactions, sequentially replacing the chlorine atoms, would be a key area of investigation. researchgate.net

The reaction of ethynylpyridines with trimetallic clusters has been shown to result in C-C bond coupling and C-H bond activation, suggesting that the interaction of this compound with metal clusters could lead to novel organometallic complexes and functionalized dienes and trienes. researchgate.net

Potential Catalytic Transformation Catalyst/Reagents Expected Product Type Relevant Findings
Sonogashira CouplingPd/Cu catalysts, terminal alkynesDi-alkynyl pyridine derivativesTraditional method for C-2 alkynylation of pyridines. acs.org
Suzuki-Miyaura CouplingPd catalysts, boronic acidsDi-aryl pyridine derivativesSequential coupling possible on dichloro-heterocycles. researchgate.net
Three-Component CouplingDual catalytic systems (e.g., Cu/NaHSO₄·SiO₂)Complex substituted pyridinesCan proceed via imine formation and subsequent cyclization. beilstein-journals.org
Metal Cluster Reactions[H₂Os₃(CO)₁₀], [Ru₃(CO)₁₂]Metalated dienes and trienesLeads to C-C bond coupling of the alkyne moiety. researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Amines, alkoxidesMono- or di-substituted amino/alkoxy pyridinesRegioselectivity is a key consideration in di-halo systems. nih.gov

Integration into High-Throughput Synthesis Methodologies

The amenability of this compound to a variety of coupling reactions makes it an ideal candidate for integration into high-throughput synthesis and screening methodologies. Automated parallel synthesis platforms could be employed to rapidly generate large libraries of derivatives by reacting the dichloro-ethynylpyridine core with a diverse set of building blocks.

Mechanochemical methods, such as ball milling, have emerged as a sustainable and efficient approach for the synthesis of alkynylated heterocycles. acs.org Exploring the reactivity of this compound under these solvent-free conditions could lead to the development of greener and more efficient synthetic protocols. acs.org Such methods are also well-suited for high-throughput screening of reaction conditions to quickly identify optimal parameters for desired transformations. acs.org

Exploration of Asymmetric Synthesis Routes

The development of asymmetric syntheses to generate chiral derivatives of this compound represents a significant and largely unexplored research direction. The synthesis of chiral ligands and catalysts that can induce enantioselectivity in reactions involving the ethynyl group or substitutions at the pyridine ring would be of high value.

Bio-inspired stereoselective synthesis approaches could provide a framework for developing such methods. For example, the use of chiral catalysts or auxiliaries in cyclization reactions initiated at the ethynyl group could lead to the formation of chiral fused-ring systems. elsevierpure.com The principles of kinetic resolution or desymmetrization of prochiral derivatives of this compound could also be applied to access enantiomerically enriched compounds.

Advanced Mechanistic Studies to Elucidate Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The formation of pyridinium (B92312) salts can significantly enhance the electrophilicity of the ethynyl group, facilitating nucleophilic addition. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates of various reaction pathways. researchgate.netresearchgate.net For instance, theoretical calculations can help predict the regioselectivity of nucleophilic aromatic substitution on the dichloropyridine ring by analyzing the LUMO coefficients and atomic charges at the C2 and C4 positions. nih.gov

Experimental mechanistic studies, including kinetic analysis and the use of radical scavengers like TEMPO, can help to determine whether reactions proceed through ionic or radical pathways. acs.org Techniques such as X-ray photoelectron spectroscopy (XPS) can be employed to identify the oxidation states of metal catalysts during the reaction cycle. acs.org

Mechanistic Aspect Investigative Technique Information Gained
Reaction IntermediatesIn-situ spectroscopy (NMR, IR), trapping experimentsCharacterization of transient species (e.g., Meisenheimer adducts). nih.govnih.gov
Radical vs. Ionic PathwaysRadical scavenging experiments (e.g., with TEMPO)Elucidation of the fundamental reaction mechanism. acs.org
Catalyst Oxidation StateX-ray Photoelectron Spectroscopy (XPS)Understanding the role of the catalyst in the catalytic cycle. acs.org
Reaction EnergeticsDensity Functional Theory (DFT) calculationsDetermination of activation barriers and reaction pathways. researchgate.netresearchgate.net
RegioselectivityFrontier Molecular Orbital (FMO) analysis, LUMO coefficient calculationsPrediction of the most likely site for nucleophilic attack. researchgate.netnih.gov

Design of New Functional Molecules Utilizing its Unique Reactivity Profile

The structural and electronic properties of this compound make it an attractive scaffold for the design of novel functional molecules. The rigid pyridine core, combined with the linear ethynyl group, provides a well-defined geometry for the construction of larger, conjugated systems.

In materials science, this compound could serve as a key building block for organic semiconductors, dyes, and liquid crystals. The introduction of chromophoric and electronically active groups via coupling reactions at the chloro and ethynyl positions could lead to materials with tailored photophysical and electrochemical properties. researchgate.net For example, porphyrin-based functional materials have been synthesized using substituted building blocks, and this compound could be incorporated into such structures to fine-tune their properties. researchgate.netmdpi.comillinois.edu

In medicinal chemistry, the 4-aminoquinazoline scaffold is considered a privileged structure. nih.gov The analogous 4-aminopyridine (B3432731) core, which can be readily synthesized from this compound via SNAr, could be explored for its biological activity. The generation of libraries of derivatives for biological screening is a promising future direction.

Q & A

Q. How can the compound be integrated into materials science applications, such as conductive polymers or MOFs?

  • Methodology : Polymerize via oxidative coupling (FeCl₃) to form π-conjugated polymers. Characterize conductivity (four-point probe) and morphology (SEM). For MOFs, coordinate with Zn²⁺ or Cu²⁺ nodes; analyze porosity via BET surface area measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.